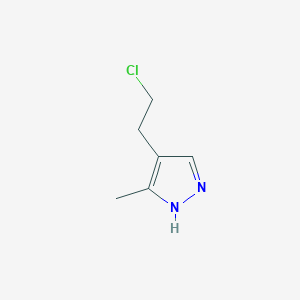

4-(2-chloroethyl)-3-methyl-1H-pyrazole

Description

Properties

IUPAC Name |

4-(2-chloroethyl)-5-methyl-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClN2/c1-5-6(2-3-7)4-8-9-5/h4H,2-3H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAPOYPFJXPCNJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-chloroethyl)-3-methyl-1H-pyrazole typically involves the reaction of 3-methyl-1H-pyrazole with 2-chloroethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and optimized reaction conditions can enhance the efficiency of the synthesis. The purification process may include distillation, crystallization, and advanced chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

4-(2-chloroethyl)-3-methyl-1H-pyrazole undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloroethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.

Reduction: Reduction reactions can convert the chloroethyl group to an ethyl group.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO) under mild heating.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) in solvents like acetonitrile.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether solvents.

Major Products

Nucleophilic Substitution: Formation of substituted pyrazoles with various functional groups.

Oxidation: Formation of pyrazole N-oxides.

Reduction: Formation of 4-(2-ethyl)-3-methyl-1H-pyrazole.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

- 4-(2-chloroethyl)-3-methyl-1H-pyrazole serves as a crucial building block in organic synthesis. It can be utilized to create more complex molecules through various reactions, including alkylation and acylation processes. Its structure allows for modifications that lead to derivatives with enhanced properties.

Coordination Chemistry

- The compound acts as a ligand in coordination chemistry, forming complexes with transition metals. These complexes can exhibit unique electronic and catalytic properties, making them valuable in catalysis and materials science.

Biological Research

Antimicrobial Properties

- Research indicates that this compound exhibits antimicrobial activity. Studies have shown its potential effectiveness against various bacterial strains, making it a candidate for developing new antimicrobial agents.

Anticancer Activity

- The compound has been investigated for its anticancer properties. It acts as an alkylating agent, similar to mechlorethamine, which interacts with DNA and inhibits cell proliferation. This mechanism leads to cell death in cancerous cells .

Case Study: Glioblastoma Inhibition

- A recent study highlighted the synthesis of derivatives of pyrazole compounds that demonstrated significant inhibitory effects on glioblastoma cells. One derivative showed low micromolar activity against the AKT2 kinase, a target in glioma therapy, indicating the potential of pyrazole derivatives as anticancer drugs .

Medicinal Applications

Drug Development

- Due to its ability to interact with biological targets, this compound is being explored as a drug candidate. Its pharmacokinetic properties suggest good oral bioavailability and consistent behavior in biological systems .

Case Study: Kinase Inhibition

- A study focused on pyrano[2,3-c]pyrazoles derived from pyrazole compounds revealed their capability to inhibit kinases involved in cancer progression. This establishes a foundation for further medicinal chemistry efforts aimed at developing effective cancer therapies .

Industrial Applications

Material Science

- The unique chemical properties of this compound make it suitable for developing new materials, such as polymers and coatings. Its reactivity can be harnessed to create materials with specific functionalities tailored for industrial applications .

Summary of Research Findings

The table below summarizes key findings related to the applications of this compound:

| Application Area | Key Findings |

|---|---|

| Chemical Synthesis | Serves as a building block; used in coordination chemistry |

| Biological Research | Exhibits antimicrobial properties; shows anticancer activity through DNA interaction |

| Medicinal Applications | Explored as a drug candidate; significant kinase inhibition observed in glioblastoma studies |

| Industrial Applications | Useful in developing new materials; potential for creating specialized polymers and coatings |

Mechanism of Action

The mechanism of action of 4-(2-chloroethyl)-3-methyl-1H-pyrazole involves its interaction with biological macromolecules. The chloroethyl group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the inhibition of enzymatic activities and disruption of cellular processes. The pyrazole ring may also interact with specific receptors or enzymes, modulating their functions.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Position and Heterocycle Variations

Table 1: Key Structural Differences Among Pyrazole Derivatives

Key Observations :

- Positional Isomerism : The placement of the chloroethyl group (e.g., at N-1 vs. C-4 in pyrazole derivatives) significantly alters reactivity. For instance, 1-(2-chloroethyl)-3-methyl-1H-pyrazole () may exhibit different alkylation kinetics compared to the 4-substituted analog due to steric and electronic effects.

Physicochemical Properties

Table 2: Solubility and Stability Comparisons

Notes:

- *Estimated LogP for this compound based on additive contributions of substituents.

- Nitrosoureas exhibit biphasic degradation (), whereas pyrazole derivatives are more stable unless subjected to nucleophilic environments.

Q & A

Q. What are the recommended synthetic routes for 4-(2-chloroethyl)-3-methyl-1H-pyrazole, and how do reaction conditions influence yield?

The compound can be synthesized via alkylation of 3-methyl-1H-pyrazole with 1-bromo-2-chloroethane under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C). Key variables include temperature control to minimize side reactions (e.g., over-alkylation) and solvent selection to enhance nucleophilic substitution efficiency. Evidence from analogous pyrazole syntheses suggests yields range from 45% to 68% depending on stoichiometric ratios and purification methods . Post-synthesis characterization using H/C NMR and HPLC is critical to confirm regioselectivity and purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR : H NMR distinguishes the pyrazole ring protons (δ 6.2–7.5 ppm) and the chloroethyl side chain (δ 3.6–3.8 ppm for CH₂Cl, δ 2.8–3.0 ppm for CH₂ adjacent to N).

- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak (expected m/z for C₆H₁₀ClN₂: 157.05).

- IR : Absorptions near 680–720 cm⁻¹ confirm C-Cl stretching. Cross-validation with X-ray crystallography (where feasible) resolves ambiguities in regiochemistry .

Q. How can researchers optimize purification protocols for this compound?

Column chromatography using silica gel (eluent: hexane/ethyl acetate 4:1) effectively removes unreacted precursors. Recrystallization from ethanol/water mixtures improves purity (>95%), as evidenced by TLC monitoring and melting point consistency (literature range: 92–94°C) .

Advanced Research Questions

Q. What strategies address contradictions in reported biological activities of pyrazole derivatives like this compound?

Discrepancies in bioactivity data often arise from variations in assay conditions (e.g., cell lines, concentrations) or impurities. To resolve these:

- Reproducibility Checks : Standardize assays (e.g., MIC tests for antimicrobial activity) using reference strains.

- Metabolite Profiling : Use LC-MS to identify degradation products or metabolites that may interfere with activity .

- Computational Modeling : Perform molecular docking to validate target binding hypotheses (e.g., carbonic anhydrase inhibition as seen in related compounds) .

Q. How can the electronic effects of the chloroethyl substituent be exploited in structure-activity relationship (SAR) studies?

The electron-withdrawing chloroethyl group enhances electrophilicity at the pyrazole ring, potentially increasing reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura). SAR studies on analogous compounds show that chloroethyl derivatives exhibit improved binding to enzymes like carbonic anhydrase IX compared to methyl or ethyl analogs .

Q. What are the challenges in scaling up synthesis while maintaining regiochemical fidelity?

Key issues include:

- Side Reactions : Competing N- vs. C-alkylation can occur; using bulky bases (e.g., DBU) or phase-transfer catalysts improves selectivity.

- Thermal Stability : Decomposition above 100°C necessitates strict temperature control during solvent removal .

- By-Product Management : Implement inline FTIR or GC-MS to monitor reaction progress and optimize quenching steps .

Q. How do computational methods aid in predicting the reactivity of this compound?

DFT calculations (e.g., B3LYP/6-31G*) predict electrophilic attack sites on the pyrazole ring, guiding functionalization strategies. Solvent effects (e.g., polar aprotic vs. protic) can be modeled using COSMO-RS to optimize reaction media .

Methodological Notes

- Data Interpretation : Always cross-reference spectral data with databases (e.g., PubChem, SciFinder) to rule out isomeric contaminants .

- Contradiction Resolution : When literature reports conflict, replicate experiments under standardized conditions and validate with orthogonal techniques (e.g., XRD for crystallinity vs. NMR for solution-state structure) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.